18alpha-Glycyrrhetinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antiviral Properties

18α-GA exhibits anti-inflammatory effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. This enzyme plays a crucial role in regulating the activity of cortisol, a stress hormone linked to inflammation. Additionally, studies suggest 18α-GA may possess antiviral properties against various viruses, including influenza and hepatitis C [, ].

Liver Protection

Research suggests 18α-GA might play a role in protecting the liver from damage. Studies have shown its ability to inhibit the proliferation of hepatic stellate cells (HSCs), which contribute to liver fibrosis, a condition characterized by excessive scar tissue formation []. However, further research is needed to determine its effectiveness in treating liver diseases.

Cancer Research

18α-GA has been investigated for its potential anti-cancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines []. However, its efficacy and safety in humans require further investigation and clinical trials.

Other Potential Applications

Research is ongoing to explore other potential applications of 18α-GA, including:

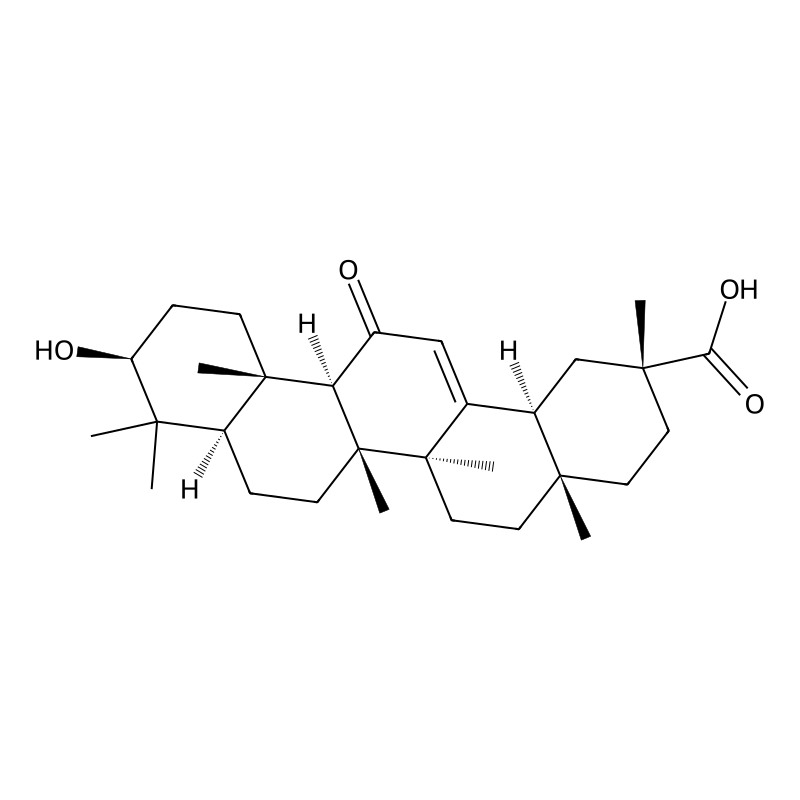

18alpha-Glycyrrhetinic acid is a bioactive triterpenoid derived from glycyrrhizic acid, primarily found in the root of the licorice plant (Glycyrrhiza glabra). This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. Its structure consists of a pentacyclic triterpenoid framework, characterized by a unique arrangement of carbon atoms and functional groups that contribute to its biological effects and chemical reactivity.

18α-GA exhibits various mechanisms of action depending on the cellular context. Here are some key areas of research:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): 18α-GA can inhibit 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol. This suggests potential in regulating cortisol levels [].

- Proteasome Activation and Apoptosis Induction: Studies indicate 18α-GA might activate the proteasome, a cellular machinery for protein degradation, and induce apoptosis (programmed cell death) in certain cell lines [].

- Anti-inflammatory Activity: 18α-GA might possess anti-inflammatory properties by inhibiting the NF-kB pathway, a key signaling cascade involved in inflammation [].

While 18α-GA is generally considered safe for consumption in small amounts found in licorice, high doses can lead to adverse effects like:

18alpha-Glycyrrhetinic acid undergoes several chemical transformations, which can be categorized into three main types:

- Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide, which can modify the compound to enhance its biological activity.

- Reduction: In this process, reducing agents such as sodium borohydride and lithium aluminum hydride are employed to convert ketones or aldehydes into alcohols, thereby altering the compound's functional groups.

- Substitution: Substitution reactions involve replacing one atom or group in the molecule with another. This can be achieved using alkyl halides or acyl chlorides under acidic or basic conditions, resulting in various derivatives that may exhibit improved pharmacological properties .

The biological activity of 18alpha-Glycyrrhetinic acid is extensive:

- Anti-inflammatory Effects: It inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, both key players in inflammatory processes. Additionally, it suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial for inflammation regulation .

- Antioxidant Properties: The compound activates the nuclear factor erythroid 2-related factor 2 pathway, enhancing cellular defenses against oxidative stress .

- Anticancer Activity: Studies have shown that 18alpha-Glycyrrhetinic acid can inhibit the proliferation of various cancer cell lines and induce apoptosis through modulation of multiple signaling pathways .

The synthesis of 18alpha-Glycyrrhetinic acid can be achieved through several methods:

- From Glycyrrhizic Acid: The most common synthetic route involves treating glycyrrhizic acid with a methanolic solution of hydrochloric acid. This process yields a mixture of 18alpha- and 18beta-glycyrrhetinic acids, which can be separated using chromatography .

- Alkaline Hydrolysis: Another method includes hydrolyzing the methyl ester derivatives of glycyrrhetinic acids under alkaline conditions to produce pure 18alpha-Glycyrrhetinic acid with high yield and low impurities .

- Industrial Production: For large-scale production, optimized reaction conditions are employed to enhance yield and purity while utilizing industrial-grade reagents and equipment .

18alpha-Glycyrrhetinic acid has numerous applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is used in formulations aimed at treating chronic inflammatory diseases and conditions associated with oxidative stress.

- Cosmetics: Its ability to modulate skin inflammation makes it a valuable ingredient in skincare products aimed at reducing redness and irritation.

- Food Industry: As a natural flavoring agent derived from licorice, it is used in various food products for its sweetening properties without significant caloric content.

Research has demonstrated that 18alpha-Glycyrrhetinic acid interacts with various cellular targets:

- It inhibits multiple signaling pathways involved in inflammation and cellular stress responses.

- Studies indicate its potential to enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

- The compound also shows promise in protecting against genotoxicity induced by environmental toxins through its antioxidant mechanisms .

Several compounds share structural similarities with 18alpha-Glycyrrhetinic acid. Here are some notable examples:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 18beta-Glycyrrhetinic Acid | Different configuration at C18 | Less potent anti-inflammatory effects |

| Glycyrrhizic Acid | Glycosylated form | Stronger sweetening properties |

| Betulin | Lacks hydroxyl groups | Known for antiviral properties |

| Oleanolic Acid | Different triterpenoid structure | Exhibits hepatoprotective effects |

Uniqueness of 18alpha-Glycyrrhetinic Acid

The uniqueness of 18alpha-Glycyrrhetinic acid lies in its specific configuration at carbon 18, which significantly influences its biological activity compared to other similar compounds. Its ability to effectively inhibit inflammatory pathways while providing protective effects against oxidative stress sets it apart as a valuable therapeutic agent in both pharmaceutical and cosmetic applications.

Key Structural Features

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₄ | [1] [2] |

| Molecular Weight | 470.68 g/mol | [1] [2] |

| Heavy Atoms | 34 | [10] |

| Rings | 5 | [10] |

| Aromatic Rings | 0 | [10] |

| Rotatable Bonds | 1 | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 4 | [10] |

Chemical Nomenclature and Identifiers

The systematic nomenclature of 18alpha-Glycyrrhetinic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical configuration [1] [14]. The compound is officially designated as (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid [1] [14].

Alternative systematic names include (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid [3] [10] and 3β-Hydroxy-11-oxo-18α,20β-olean-12-en-29-oic acid [2] [3]. These names reflect the specific stereochemical configuration at carbon positions 18 and 20, which distinguish this compound from its 18β stereoisomer [3] [15].

Registry Numbers and Database Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1449-05-4 | [1] [2] |

| European Community Number | 215-907-9 | [1] [2] |

| UNII | X6NYL2CP2E | [1] [4] |

| ChEMBL ID | CHEMBL454067 | [1] [3] |

| HMDB ID | HMDB0034517 | [1] |

| Lipid Maps ID | LMPR0106150026 | [1] [10] |

| InChI Key | MPDGHEJMBKOTSU-PMTKVOBESA-N | [1] [10] |

Common Synonyms and Alternative Names

The compound is known by numerous synonyms in scientific literature [1] [3] [4]. Primary alternative names include 18α-Glycyrrhetic acid, 18-Isoglycyrrhetinic acid, and beta-Glycyrrhetinic acid [1] [3]. Additional designations encompass 18a-Glycyrrhetinic acid, Isoglycyrrhetinic acid, and 3-beta-Hydroxy-11-oxo-18-alpha-olean-12-en-30-oic acid [1] [3].

Stereochemical Configuration

The stereochemical configuration of 18alpha-Glycyrrhetinic acid is critically important in distinguishing it from the 18β stereoisomer [9]. The "18α" designation specifically refers to the stereochemistry at the C-18 position, which creates a trans junction between the D and E rings of the pentacyclic structure [9].

Crystallographic analysis reveals significant conformational differences between the 18α and 18β forms [9]. The trans junction of the D/E rings in the 18α configuration results in distinct three-dimensional arrangements compared to the cis junction found in the 18β isomer [9]. These structural differences manifest in altered torsion angles within the unsaturated C ring, with some angles differing by more than ten degrees between the two stereoisomers [9].

Ring Conformation Analysis

The ABCD region of 18alpha-Glycyrrhetinic acid exhibits reduced convexity compared to the 18β isomer [9]. This conformational difference is smaller than that observed in typical steroid configurations, indicating unique structural characteristics specific to the 18α stereoisomer [9]. The unsaturated C ring displays particular conformational variations that contribute to the distinct biological activities exhibited by each stereoisomer [9] [27].

Research demonstrates that these stereochemical differences translate into varied physiological actions [9] [27]. The 18α configuration shows enhanced anti-inflammatory activity compared to the 18β form in experimental models [27]. This activity difference can be attributed to the D/E trans conformation that characterizes the 18α stereoisomer [27].

Molecular Representations

String Representations

The InChI representation of 18alpha-Glycyrrhetinic acid is InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,22+,23-,26-,27+,28+,29-,30-/m1/s1 [1] [10]. This notation provides complete structural information including stereochemical configurations at all chiral centers [1] [10].

The SMILES notation is represented as CC1(C)C@@HCC[C@@]2(C)[C@@]1([H])CC[C@]3(C)[C@]2([H])C(=O)C=C4[C@@]5([H])CC@(C)CC[C@]5(C)CC[C@@]34C [2] [5]. This simplified molecular-input line-entry system allows for computational analysis and database searching [2] [5].

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| LogP | 6.57-6.70 | [10] [23] |

| Topological Polar Surface Area | 74.60 Ų | [10] [23] |

| Van der Waals Molecular Volume | 493.00 ų | [10] |

| Molar Refractivity | 133.58 | [10] |

| Density | 1.1±0.1 g/cm³ | [23] |

| Exact Mass | 470.339611 | [10] [23] |

Physical Properties

18alpha-Glycyrrhetinic acid exists as a white to off-white crystalline solid at room temperature [4] [5]. The compound exhibits a melting point range of 331-333°C, indicating high thermal stability [4] [23]. The boiling point is estimated at 588.3±50.0°C at 760 mmHg, though decomposition may occur before reaching this temperature [23].

The compound demonstrates limited water solubility, being practically insoluble in aqueous solutions [7] [20]. However, it shows good solubility in organic solvents including ethanol (approximately 30 mg/mL), dimethyl formamide (approximately 30 mg/mL), and dimethyl sulfoxide (approximately 20 mg/mL) [20] [24]. This solubility profile is consistent with its lipophilic nature, as indicated by the high LogP value of 6.57-6.70 [10] [23].

Optical and Spectroscopic Properties

The compound exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 248 nm [20] [21]. This absorption is attributed to the α,β-unsaturated ketone system present in the molecular structure [20] [21]. The optical rotation properties reflect the chiral nature of the molecule, with specific rotation values dependent on solvent and concentration conditions [22].

18alpha-Glycyrrhetinic acid manifests as a white to off-white crystalline solid under standard conditions [1]. The compound possesses the molecular formula C₃₀H₄₆O₄ with a molecular weight of 470.68 grams per mole [1] [3]. This triterpene acid has been assigned the Chemical Abstracts Service registry number 1449-05-4 and the European Inventory of Existing Commercial Chemical Substances number 215-907-9 [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight (g/mol) | 470.68 | [1] [3] |

| CAS Number | 1449-05-4 | [1] |

| EINECS Number | 215-907-9 | [1] |

| Physical State | Solid | [1] |

| Color | White to Off-White | [1] |

| MDL Number | MFCD00064897 | [1] |

| PubChem CID | 73398 | [4] |

The compound exhibits a pentacyclic ring system characteristic of oleanane-type triterpenes, containing five interconnected rings with specific stereochemical arrangements [5]. The molecular structure incorporates 34 heavy atoms distributed across the complex polycyclic framework [5].

Thermal Properties and Stability

Thermal analysis reveals that 18alpha-Glycyrrhetinic acid possesses a melting point range of 331-333°C [1] [3] [6]. The estimated boiling point varies between 492.11°C and 588.3±50.0°C at 760 millimeters of mercury, reflecting the compound's high molecular weight and extensive intermolecular interactions [1] [3]. The flash point has been calculated at 323.7±26.6°C [3].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 331-333 | [1] [3] [6] |

| Boiling Point (°C) | 492.11 (rough estimate) / 588.3±50.0 at 760 mmHg | [1] [3] |

| Flash Point (°C) | 323.7±26.6 | [3] |

| Thermal Stability | Stable under normal conditions, thermal degradation occurs | [7] [8] |

Thermal stability studies demonstrate that the compound remains stable under normal storage conditions but undergoes thermooxidative degradation at elevated temperatures [7] [9]. Hyphenated thermal analysis techniques indicate that after melting at 296°C, clear thermooxidative degradation occurs with maximum degradation rate at 380°C [9]. The presence of thermally sensitive functional groups including hydroxyl, carboxyl, and ketone moieties contributes to this thermal sensitivity [9].

Optical and Spectroscopic Properties

The refractive index of 18alpha-Glycyrrhetinic acid has been estimated at 1.4800 [1] [6]. Ultraviolet spectroscopy reveals characteristic absorption with lambda maximum at 248 nanometers [10]. For analytical purposes, ultraviolet detection is commonly performed at 254 nanometers, which provides optimal sensitivity for quantitative analysis [11] [12].

| Property | Value | Reference |

|---|---|---|

| Refractive Index | 1.4800 (estimate) | [1] [6] |

| UV λmax (nm) | 248 | [10] |

| UV Detection Wavelength (nm) | 254 | [11] [12] |

| Exact Mass (Da) | 470.339611 | [5] |

| Monoisotopic Mass (Da) | 470.34 | [13] |

Nuclear magnetic resonance spectroscopy provides detailed structural characterization, with proton and carbon nuclear magnetic resonance spectra available for complete spectral assignment [14] [15]. The compound exhibits specific nuclear magnetic resonance patterns consistent with its oleanane triterpene structure and stereochemical configuration [15].

Density and Solubility Characteristics

The density of 18alpha-Glycyrrhetinic acid has been estimated at 0.9967 grams per cubic centimeter, although some sources report 1.1±0.1 grams per cubic centimeter [1] [3]. Solubility characteristics reflect the compound's lipophilic nature, with poor aqueous solubility but good solubility in organic solvents [10].

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 0.9967 (rough estimate) / 1.1±0.1 | [1] [3] |

| Aqueous Solubility | Sparingly soluble | [10] |

| DMSO Solubility (mg/mL) | 20 (approx.) / 85 | [10] [16] |

| Methanol Solubility | Slightly soluble | [1] [17] |

| Ethanol Solubility (mg/mL) | 30 (approx.) / 41 | [10] [16] |

| Chloroform Solubility | Soluble | [17] [10] |

The compound demonstrates good solubility in dimethyl sulfoxide at approximately 20 milligrams per milliliter, with some preparations achieving up to 85 milligrams per milliliter [10] [16]. Ethanol solubility reaches approximately 30-41 milligrams per milliliter [10] [16]. The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone [17] [10] [18]. Water solubility remains extremely limited, classifying the compound as essentially insoluble in aqueous media [16].

Chemical Properties and Molecular Descriptors

The predicted acid dissociation constant (pKa) of 18alpha-Glycyrrhetinic acid is 4.71±0.70, indicating weak acid properties [1] [19]. This value reflects the ionization behavior of the carboxylic acid functional group present in the molecule [19]. The compound exhibits high lipophilicity with logarithmic partition coefficient (LogP) values ranging from 5.849 to 6.70, depending on the calculation method employed [1] [20] [5].

| Property | Value | Reference |

|---|---|---|

| pKa (Predicted) | 4.71±0.70 | [1] [19] |

| LogP (Estimated) | 6.570 / 5.849 / 6.70 | [1] [20] [5] |

| Hydrogen Bond Donors | 2 | [5] [13] |

| Hydrogen Bond Acceptors | 4 | [5] [13] |

| Rotatable Bonds | 1 | [5] [13] |

| Topological Polar Surface Area (Ų) | 74.60 | [5] |

Molecular descriptor analysis reveals two hydrogen bond donor sites and four hydrogen bond acceptor sites [5] [13]. The molecule contains only one rotatable bond, indicating significant conformational rigidity due to the polycyclic structure [5] [13]. The topological polar surface area measures 74.60 square angstroms [5].

Molecular Geometry and Structural Features

X-ray crystallographic analysis has determined the three-dimensional structure of 18alpha-Glycyrrhetinic acid, revealing critical stereochemical features [2] [21]. The compound exhibits a trans junction of the D/E rings, distinguishing it from the 18beta isomer which displays a cis junction [2]. This stereochemical difference significantly impacts the compound's conformational properties and biological activity [2] [22].

| Property | Value | Reference |

|---|---|---|

| Rings | 5 (pentacyclic) | [5] |

| Chiral Centers | 9/9 defined | [23] |

| Stereochemistry at C-18 | 18α (trans) | [2] [22] |

| D/E Ring Junction | trans junction | [2] [22] |

| Van der Waals Volume (Ų) | 493.00 | [5] |

| Molecular Shape | Oleanane triterpene skeleton | [1] [16] |

Conformational analysis demonstrates that in the 18alpha configuration, the hydrogen atom at carbon-18 and the carboxyl group at carbon-30 are not in the same plane, contrasting with the 18beta isomer where these groups are coplanar [22] [24]. This conformational difference affects the compound's interaction with biological targets and contributes to its distinct pharmacological profile [22].

Mass Spectrometry Characteristics

Mass spectrometric analysis of 18alpha-Glycyrrhetinic acid reveals characteristic fragmentation patterns useful for identification and quantification [25] [26]. The molecular ion appears at mass-to-charge ratio 470, corresponding to the molecular weight [26]. The base peak occurs at m/z 135 with 100% relative intensity [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Ion [M]⁺ (m/z) | 470 | [26] |

| Base Peak (m/z) | 135 (100%) | [26] |

| Major Fragment Ions (m/z) | 175 (57.8%), 193 (20.1%), 217 (14.8%), 121 (24.4%) | [26] |

| Ionization Mode (LC-MS) | Negative ion mode | [25] |

| Instrument Conditions | Source: 250°C, Sample: 180°C, 75 eV | [26] |

Additional significant fragment ions include m/z 175 (57.8% relative intensity), m/z 193 (20.1%), m/z 217 (14.8%), and m/z 121 (24.4%) [26]. For liquid chromatography-mass spectrometry applications, negative ion mode electrospray ionization provides optimal sensitivity [25]. The compound demonstrates excellent compatibility with liquid chromatography-electrospray ionization-mass spectrometry methods for pharmacokinetic and analytical applications [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

D03 - Preparations for treatment of wounds and ulcers

D03A - Cicatrizants

D03AX - Other cicatrizants

D03AX10 - Enoxolone

Pictograms

Irritant